molecular formula C10H20N2O2 B043040 Tert-butyl piperidin-4-ylcarbamate CAS No. 73874-95-0

Tert-butyl piperidin-4-ylcarbamate

Cat. No.: B043040
CAS No.: 73874-95-0
M. Wt: 200.28 g/mol
InChI Key: CKXZPVPIDOJLLM-UHFFFAOYSA-N
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Description

4-(N-Boc-amino)piperidine is an organic compound with the molecular formula C10H20N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring. This protecting group is commonly used in organic synthesis to temporarily mask the reactivity of the amine group, allowing for selective reactions at other sites on the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(N-Boc-amino)piperidine typically involves the protection of piperidine with a tert-butoxycarbonyl group. One common method starts with 4-piperidone hydrochloride hydrate, which is treated with liquid ammonia to form 4-piperidone. This intermediate is then reduced using sodium borohydride in methanol, followed by the addition of di-tert-butyl dicarbonate in the presence of potassium carbonate to yield 4-(N-Boc-amino)piperidine .

Industrial Production Methods: Industrial production of 4-(N-Boc-amino)piperidine follows similar synthetic routes but often employs continuous flow reactions and optimized conditions to enhance yield and purity. The use of automated systems and large-scale reactors ensures consistent production quality and scalability .

Comparison with Similar Compounds

Uniqueness: 4-(N-Boc-amino)piperidine is unique due to its specific combination of the Boc protecting group and the piperidine ring, which provides versatility in synthetic applications. Its ability to undergo selective reactions while maintaining the integrity of the piperidine ring makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-piperidin-4-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXZPVPIDOJLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352356
Record name tert-Butyl piperidin-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73874-95-0
Record name 4-(tert-Butoxycarbonylamino)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73874-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl piperidin-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-benzyl-4-tertbutyloxycarbonylaminopiperidine 5 (7.95 g; 27.4 mmol) in 120 ml of MeOH is poured into a hydrogenation reactor. 10% Pd/c-based catalyst is added (1.46 g; 1.38 mmol) and the mixture is subjected to a hydrogen pressure of 3.5 bars (50 psi) for 24 hours in a Parr type shaker. After filtration on celite and washing with methanol, the medium is concentrated in order to produce 4.98 g (Yield=91%) of product in the form of white crystals.
Quantity
7.95 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
91%

Synthesis routes and methods II

Procedure details

Compound 79 (4.55 g, 15.7 mmol), 10% palladium on carbon (400 mg), and ethanol (100 mL) were combined and hydrogenated in a Parr jar at 63psi for 3d. The mixture was filtrated through celite, followed by removal of the solvent in vacuo to afford 2.87 g (14.4 mmol, 91.4%) of Compound 80.
Quantity
4.55 g
Type
reactant
Reaction Step One
[Compound]
Name
3d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
91.4%

Synthesis routes and methods III

Procedure details

N-CBZ-4-(BOC-amino)-piperidine (3.0 g, 9.0 mmol) was dissolved in ethanol (100 mL) and transferred into a Parr shaker bottle. After adding 10% palladium on carbon (0.5 g), the mixture was shaken under an atmosphere of hydrogen at 50 psi for 0.75 h on a Parr apparatus. The catalyst was removed by filtration through a pad of Celite. The filter cake was washed with ethanol and the combined filtrate and washings were concentrated in vacuo to yield 1.8 g (100%) of crude 4-(BOC-amino)-piperidine as a pale yellow oil. This product was used immediately in the next step without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of D6 (10 g, 3.4 mmol) in methanol (150 ml) was hydrogenated at 50 psi in a Parr hydrogenator using 10% Palladium on carbon catalyst (800 mg) for 18 h. Catalyst was filtered off and the filtrate concentrated under reduced pressure to afford the product as a white solid.
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
800 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods V

Procedure details

3-(S)-tert-butoxycarbonylaminopiperidine (B=formula (2)) and 3-(S)-tert-butoxycarbonylaminopyrrolidine (B=formula (3)) (Synth. Comm. 1998, 28, 3919) in the last two cases Y═COOC(CH3)3; tert-butyl 8-azabicyclo[3.2.1]-oct-3-yl-exo-carbamate (B=formula (4), tert-butyl 8-azabicyclo[3.2.1]-oct-3-yl-endo-carbamate (B=formula (5)) (J. Med. Chem. 1991, 34, 656), tert-butyl 9-azabicyclo[3.3.1]-non-3-yl exo-carbamate (B=formula (6)) and tert-butyl 9-azabicyclo-[3.3.1]-non-3-yl-endo-carbamate (B=formula (7)), (J. Med. Chem. 1993, 36, 3720)) (Y═COOC(CH3)3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tert-butyl 8-azabicyclo[3.2.1]-oct-3-yl-exo-carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl piperidin-4-ylcarbamate
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Tert-butyl piperidin-4-ylcarbamate
Reactant of Route 6
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